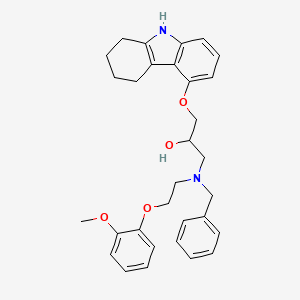

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Description

Contextualizing Carvedilol (B1668590) and its Analogues within Beta-Adrenergic Receptor Modulators

Carvedilol is a well-established third-generation, non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking properties. wikipedia.orgconnectjournals.com This dual mechanism of action contributes to its efficacy in treating conditions like hypertension and congestive heart failure by reducing heart rate, contractility, and peripheral vascular resistance. wikipedia.orgnih.gov The S(-) enantiomer of Carvedilol is primarily responsible for its beta-blocking activity, while both the S(-) and R(+) enantiomers contribute to its alpha-blocking effects. drugbank.com

The therapeutic success of Carvedilol has spurred research into its analogues to explore and potentially enhance its pharmacological profile. These investigations aim to understand how structural modifications to the Carvedilol molecule can influence its interaction with adrenergic receptors and other biological targets.

Rationale for Investigating Carvedilol Derivatives: Structure-Activity Relationship and Metabolic Considerations

The exploration of Carvedilol derivatives is driven by the desire to understand and optimize the structure-activity relationship (SAR) and metabolic stability of this class of compounds. The unique stereochemistry of third-generation beta-blockers like Carvedilol is fundamental to their pharmacological advantages. nih.gov

Metabolic Considerations: Carvedilol undergoes extensive first-pass metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, which results in a relatively short half-life. fda.govnih.gov The major enzymes involved in its metabolism are CYP2D6 and CYP2C9. fda.gov Some of the metabolites of Carvedilol are also pharmacologically active. fda.govnih.gov A significant driver for developing Carvedilol derivatives is to create compounds with improved metabolic profiles, such as a longer duration of action, which could lead to more convenient dosing regimens. arizona.edu

Significance of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol as a Research Compound and Impurity Standard

This compound is identified as an impurity standard for the synthesis of 6,7,8,9-Tetrahydrocarvedilol. biosynth.com The latter, 6,7,8,9-Tetrahydro Carvedilol, is a known related compound of Carvedilol, as listed in the United States Pharmacopeia-National Formulary (USP-NF). uspnf.com

The significance of this compound lies in its role in pharmaceutical quality control. In the synthesis of Carvedilol and its analogues, various impurities can arise. For instance, N-Benzyl Carvedilol is a known impurity (Impurity C in the European Pharmacopoeia) that can form during certain synthetic routes. connectjournals.com The presence of impurities, even in trace amounts, can potentially affect the efficacy and safety of the final drug product.

Therefore, having access to well-characterized impurity standards like this compound is essential for:

Analytical Method Development: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying this specific impurity in the drug substance.

Process Optimization: To help chemists understand the formation of impurities and optimize synthetic processes to minimize their levels.

Quality Assurance: To ensure that each batch of the API meets the stringent purity requirements set by regulatory authorities.

While there is limited publicly available research on the specific pharmacological or metabolic properties of this compound itself, its importance as a chemical reference standard is critical for the advancement of pharmaceutical research and the production of high-quality medications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1329616-22-9 | biosynth.com |

| Molecular Formula | C₃₁H₃₆N₂O₄ | biosynth.com |

| Molecular Weight | 500.6 g/mol | biosynth.com |

| Melting Point | 104 °C | biosynth.com |

Table 2: Key Pharmacokinetic Parameters of Carvedilol

| Parameter | Value | Source |

| Bioavailability | 25-35% | wikipedia.orgdrugbank.com |

| Protein Binding | >98% | wikipedia.org |

| Metabolism | Liver (CYP2D6, CYP2C9) | wikipedia.orgfda.gov |

| Elimination Half-life | 7-10 hours | wikipedia.org |

| Excretion | Primarily via bile into feces | drugbank.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDXKHYNAUXFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747139 | |

| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329616-22-9 | |

| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification Strategies

Overview of Carvedilol (B1668590) Synthesis and Derivatization Approaches

The conventional synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. A significant challenge in this synthesis is the formation of a "bis" impurity, where a second molecule of the epoxide reacts with the secondary amine of the desired product. To mitigate this, various strategies have been developed, including the use of a large excess of the amine component or the implementation of protecting groups.

Derivatization of Carvedilol is an active area of research aimed at improving its pharmacological profile. Modifications often target the carbazole (B46965) moiety, the secondary amine, or the phenyl group of the side chain. These modifications are intended to alter properties such as solubility, metabolic stability, and receptor-binding affinity. researchgate.netnih.gov

Targeted Synthesis of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

The synthesis of the target compound, this compound, can be envisioned through a pathway that first introduces the N-benzyl group and then proceeds with the hydrogenation of the carbazole ring system.

Routes Involving N-Protection Strategies in Carvedilol Synthesis

The introduction of a benzyl (B1604629) group onto the secondary amine of the Carvedilol side chain serves as a protective measure to prevent the formation of the bis impurity during the initial coupling reaction. This N-benzylated intermediate is a known impurity in some Carvedilol syntheses, designated as Impurity C. nih.gov

One synthetic approach involves the reaction of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with N-benzyl-2-(2-methoxyphenoxy)ethanamine. nih.gov This reaction, typically carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate, yields N-Benzyl Carvedilol. nih.gov

Hydrogenation Methodologies for the Carbazole Moiety

The subsequent and critical step is the selective hydrogenation of the carbazole ring of N-Benzyl Carvedilol to yield the 6,7,8,9-tetrahydro derivative. The saturation of the carbazole ring system can be achieved through catalytic hydrogenation. Various catalysts have been shown to be effective for the hydrogenation of carbazole and its derivatives, with ruthenium on alumina (B75360) being a notable example for achieving complete hydrogenation. mdpi.comkorea.ac.kr The choice of catalyst is crucial to ensure the selective reduction of the carbazole ring without affecting the other aromatic rings present in the molecule (the phenyl rings of the benzyl and phenoxyethyl groups).

The reaction conditions for such hydrogenations, including temperature, hydrogen pressure, and solvent, need to be carefully optimized to achieve the desired product with high yield and purity. For instance, studies on N-alkyl-bis(carbazole) compounds have shown that complete hydrogenation can be achieved at elevated temperatures (e.g., 190 °C) using a ruthenium on alumina catalyst. mdpi.comkorea.ac.kr

Optimization of Reaction Conditions and Yields

For the N-benzylation step, reaction parameters such as temperature, reaction time, and the stoichiometry of reactants and base need to be fine-tuned. For the hydrogenation step, screening of different catalysts (e.g., ruthenium, palladium, rhodium on various supports), solvents, hydrogen pressures, and temperatures is necessary to find the optimal conditions for selective carbazole ring reduction. The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion and to assess the purity of the product. While specific yield data for the targeted synthesis of this compound is not extensively documented in publicly available literature, the yields of analogous reactions in Carvedilol synthesis can provide an estimate.

Design and Synthesis of Novel this compound Analogues

The development of novel analogues of this compound is guided by rational design principles aimed at enhancing its therapeutic properties.

Rational Design Principles for Structural Modification

The structural modification of this compound can be approached by considering the structure-activity relationships (SAR) of Carvedilol and its known analogues. The antioxidant properties of Carvedilol are primarily attributed to its carbazole moiety. nih.gov Saturation of one of the aromatic rings in the carbazole nucleus, as in the tetrahydro derivative, will undoubtedly alter its electronic and conformational properties, which could in turn influence its biological activity.

Key areas for modification include:

The Tetrahydrocarbazole Moiety: Introduction of substituents on the tetrahydrocarbazole ring could modulate lipophilicity, receptor binding, and metabolic stability. For instance, the introduction of a fluorine atom at position 8 of the carbazole ring in a Carvedilol analogue was proposed to block a critical metabolic pathway and increase its half-life. nih.govarizona.edu Similar strategies could be applied to the tetrahydrocarbazole ring.

The N-Benzyl Group: The benzyl group itself can be substituted to explore its impact on activity. Different substituents on the phenyl ring of the benzyl group can alter steric and electronic properties, potentially influencing receptor interactions.

The Side Chain: Modifications to the linker between the amine and the phenoxy group, or substitutions on the methoxyphenoxy ring, are also viable strategies for generating novel analogues with potentially improved pharmacological profiles.

The design of these new analogues would typically be supported by computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies, to predict the effect of structural changes on biological activity before their synthesis and experimental evaluation. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound is crucial for understanding their individual pharmacological profiles. While detailed, peer-reviewed synthetic procedures for this specific N-benzylated tetrahydro derivative are not extensively documented in publicly available scientific literature, the synthetic strategies can be inferred from the well-established routes for Carvedilol and its analogues.

The stereocenter in this compound is located in the propan-2-ol linker. Therefore, stereoselective synthesis would focus on the controlled formation of this chiral center. A common approach for creating the enantiomerically pure β-amino alcohol moiety involves the use of a chiral precursor. One potential strategy involves the reaction of a suitable epoxide with N-benzyl-2-(2-methoxyphenoxy)ethylamine. To achieve stereoselectivity, an enantiomerically pure epoxide, such as (R)- or (S)-4-(oxiran-2-ylmethoxy)-6,7,8,9-tetrahydro-5H-carbazole, would be used as a key intermediate.

Alternatively, a resolution process can be employed. This involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This can be achieved through the formation of diastereomeric salts using a chiral acid, followed by separation of these diastereomers and subsequent liberation of the individual enantiomers.

Isolation and Purification Techniques

The isolation and purification of this compound are critical steps to ensure the final product is free of impurities, starting materials, and byproducts. The techniques employed are generally applicable to Carvedilol and its derivatives.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of Carvedilol-related compounds. For the enantiomeric separation of this compound, chiral stationary phases (CSPs) would be employed. The choice of the chiral selector within the column is critical for achieving effective separation of the (R)- and (S)-enantiomers.

Capillary electrophoresis (CE) presents another powerful method for chiral separations. nih.govresearchgate.net This technique utilizes a chiral selector, often a cyclodextrin (B1172386) derivative, in the background electrolyte to interact differently with the two enantiomers, leading to their separation based on their differential electrophoretic mobilities. nih.govresearchgate.net

Crystallization:

Crystallization is a fundamental technique for purifying the final compound. The choice of solvent is crucial for obtaining a high-purity crystalline solid. For Carvedilol, solvents such as ethyl acetate (B1210297) and ethanol (B145695) have been effectively used for recrystallization. google.comgoogle.com The process typically involves dissolving the crude product in a hot solvent, followed by cooling to induce crystallization. google.com The resulting crystals are then isolated by filtration.

Removal of Impurities:

To remove specific impurities, additional purification steps may be necessary. The use of activated carbon is a common method to decolorize the solution and adsorb certain impurities. google.com Furthermore, ion-exchange resins, particularly strongly basic anion exchangers, can be utilized to remove acidic impurities that may be present. google.com A process for purifying Carvedilol involves dissolving the compound in an organic solvent like ethanol, treating it with an anion exchange resin in the presence of water, filtering off the solid resin, and then crystallizing the purified Carvedilol from the filtrate. google.com

Below is a table summarizing the purification techniques:

| Purification Technique | Description | Relevant Compounds |

| Chiral HPLC | Utilizes a chiral stationary phase to separate enantiomers. | Carvedilol enantiomers researchgate.net |

| Capillary Electrophoresis | Employs a chiral selector in the electrolyte for enantioseparation. | Carvedilol enantiomers nih.govresearchgate.net |

| Recrystallization | Purifies the compound by crystallization from a suitable solvent. | Carvedilol google.comgoogle.com |

| Activated Carbon Treatment | Removes colored impurities and other contaminants by adsorption. | Carvedilol google.com |

| Ion-Exchange Chromatography | Removes ionic impurities using a resin. | Carvedilol google.com |

Analytical Characterization and Purity Profiling

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are indispensable for separating N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (B1668590) from its parent compound, Carvedilol, and other process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Carvedilol and its derivatives. Method development for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol would logically be adapted from established, validated methods for Carvedilol. These methods are typically stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its potential degradation products.

A typical HPLC method for Carvedilol-related compounds involves a reversed-phase column, such as a C18, with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. jocpr.comresearchgate.net Gradient elution is often employed to achieve optimal separation of a wide range of impurities with varying polarities. Validation of such a method would adhere to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Carvedilol and Related Impurities

| Parameter | Typical Conditions |

|---|---|

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5µm) or equivalent C18 |

| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH 2.0 researchgate.net |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 240 nm jocpr.comresearchgate.net |

| Column Temperature | 40 °C researchgate.net |

| Injection Volume | 20 µL |

This table presents a composite of typical HPLC conditions reported for Carvedilol analysis and would serve as a starting point for method development for this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another valuable technique, particularly when coupled with a mass spectrometer (GC-MS). For polar molecules like Carvedilol and its derivatives, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. oup.com A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). oup.com GC methods can be highly sensitive and are effective for determining the presence of specific impurities. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the structural elucidation of unknown impurities and for highly sensitive quantification.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly suited for the analysis of pharmaceutical impurities. rsc.org These methods offer high selectivity and sensitivity, enabling the detection and quantification of impurities at very low levels. researchgate.netmui.ac.ir For this compound, LC-MS would be instrumental in confirming its molecular weight and providing fragmentation data to support its structural identification. rsc.org Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, can be coupled with MS to offer even faster and more efficient separations. waters.com

GC-MS: As mentioned, GC-MS is a sensitive method for the determination of Carvedilol and its metabolites after derivatization. oup.comnih.gov This technique provides detailed mass spectra that can be used to identify and quantify trace-level impurities.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are vital for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Specific chemical shifts and coupling constants would help in assigning protons to the benzyl (B1604629) group, the tetrahydrocarbazole moiety, and the propanolamine (B44665) side chain. acs.orgresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. nih.govresearchgate.net Solid-state NMR (ssNMR) can also be a valuable tool for characterizing the compound in its solid form. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for O-H stretching, N-H stretching (if present as a secondary amine before benzylation), aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophoric systems. Carvedilol exhibits maximum absorbance at specific wavelengths, typically around 241 nm, 285 nm, and 330 nm. researchgate.netijpsonline.comjcponline.in The UV spectrum of this compound would be expected to be similar, with potential shifts in the maxima due to the structural modifications of the carbazole (B46965) and the addition of the benzyl group.

Table 2: Expected Spectroscopic Data for this compound based on Carvedilol

| Technique | Expected Features | Reference for Carvedilol |

|---|---|---|

| **IR (cm⁻¹) ** | ~3340 (O-H), ~2900-3000 (C-H), ~1500-1650 (C=C), ~1090 (C-O) | tandfonline.com |

| UV-Vis (nm) | Maxima expected around 241, 285 | researchgate.netijpsonline.com |

| ¹H NMR | Signals corresponding to aromatic, aliphatic, and benzyl protons | acs.orgresearchgate.net |

| ¹³C NMR | Signals corresponding to carbons in the aromatic and aliphatic regions | nih.govresearchgate.net |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound | rsc.orgresearchgate.net |

This table is predictive, based on the known spectroscopic characteristics of Carvedilol and its general derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition and molecular structure. For this compound, HRMS provides a highly accurate mass measurement, which serves as definitive proof of its identity.

The molecular formula for this compound is C₃₁H₃₆N₂O₄. biosynth.com This composition allows for the calculation of a precise theoretical monoisotopic mass. In an HRMS analysis, the experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be compared against this theoretical value. A match within a narrow mass tolerance window (typically <5 ppm) confirms the elemental formula, distinguishing it from other compounds with the same nominal mass. This level of specificity is essential for the definitive identification of pharmaceutical impurities.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1329616-22-9 | biosynth.com |

| Molecular Formula | C₃₁H₃₆N₂O₄ | biosynth.com |

| Molecular Weight | 500.6 g/mol | biosynth.com |

| Theoretical Exact Mass | 500.2675 u | Calculated |

Impurity Profiling and Reference Standard Applications

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Process-related impurities can arise during various stages of synthesis and must be rigorously monitored. connectjournals.comjocpr.com

Role as a Carvedilol Related Compound in Quality Control

This compound is recognized as an impurity standard. biosynth.com Specifically, it is an impurity associated with the synthesis of 6,7,8,9-tetrahydrocarvedilol. biosynth.com Its presence as a related compound must be monitored during the quality control (QC) of the active pharmaceutical ingredient (API) to ensure the purity of the final product. synzeal.comnih.gov The formation of such impurities is often linked to specific synthetic pathways; for instance, incomplete N-debenzylation reactions can leave behind benzyl-containing precursors as impurities in the final product. connectjournals.com Therefore, robust analytical methods are required to detect and quantify this compound, ensuring that its levels are controlled within acceptable limits as mandated by regulatory guidelines.

Development of Analytical Reference Standards

To accurately identify and quantify this compound during quality control testing, a highly purified analytical reference standard is essential. synzeal.comsigmaaldrich.com This compound is made available as a research and development chemical specifically for this purpose. biosynth.com

The development of this reference standard involves its chemical synthesis and extensive characterization to confirm its identity and establish its purity, which is often greater than 98%. biosynth.com This well-characterized standard is then used in various analytical applications, including method development and validation for techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netijbpr.in These validated methods employ the reference standard to reliably quantify the impurity in production batches of Carvedilol or related APIs, ensuring they meet pharmacopoeial standards. biosynth.com

| Application Area | Purpose | Source |

|---|---|---|

| Drug Development | Used in studies to understand impurity profiles. | biosynth.com |

| Analytical Method Development | Essential for creating and validating methods (e.g., HPLC) to detect and quantify the impurity. | biosynth.comresearchgate.net |

| Pharmacopoeia Standards | Used as a benchmark for quality control in pharmaceutical manufacturing. | biosynth.com |

| Quality Control (QC) | Routine testing of API batches to ensure purity and safety. | synzeal.com |

Structure Activity Relationship Sar and Structural Biology Considerations

Comparative Structural Analysis with Carvedilol (B1668590) and other Beta-Blockers

The unique architecture of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol arises from two primary modifications to the parent Carvedilol structure: the addition of a benzyl (B1604629) group to the secondary amine (N-benzylation) and the saturation of the carbazole (B46965) ring system. These changes are pivotal in altering the molecule's physicochemical properties, conformation, and ultimately, its interaction with biological targets.

The secondary amine in the propanolamine (B44665) side chain of aryloxypropanolamine beta-blockers, including Carvedilol, is crucial for activity. It is typically protonated at physiological pH, forming an ionic bond with a highly conserved aspartate residue (Asp) in the binding pocket of adrenergic receptors. plos.org Standard SAR for beta-blockers indicates that the substituent on this nitrogen atom is a key determinant of receptor affinity and selectivity. Bulky aliphatic groups, such as isopropyl or tert-butyl, are common and confer optimal beta-antagonistic activity. njppp.com

The introduction of a benzyl group represents a significant structural alteration. N-benzylation adds a bulky, aromatic, and lipophilic moiety to the molecule. This modification has several conformational implications:

Increased Steric Hindrance: The benzyl group is substantially larger than the typical isopropyl or hydrogen substituents found in many beta-blockers. This bulk can influence the orientation of the entire side chain within the receptor's binding pocket.

Enhanced Lipophilicity and Aromatic Interactions: The phenyl ring of the benzyl group introduces the potential for new, favorable interactions, such as π-π stacking or hydrophobic interactions, with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the binding site. frontiersin.org Studies on other N-benzyl derivatives have shown that such substitutions can dramatically improve binding affinity and functional activity at various receptors. nih.gov

Rotational Flexibility: The bond between the nitrogen and the benzylic carbon allows for considerable rotational freedom. This flexibility enables the benzyl group to adopt multiple conformations, potentially allowing the ligand to adapt to the specific topology of different receptor binding sites. nih.gov

In the context of beta-blocker SAR, while N,N-disubstitution typically decreases activity, the addition of specific arylalkyl groups to the amine can maintain or even enhance activity. njppp.comcrsp.dz The N-benzyl group in this compound is expected to occupy a hydrophobic pocket within the adrenergic receptor, potentially altering the ligand's binding mode compared to Carvedilol.

The carbazole ring of Carvedilol is a planar, aromatic system that contributes to the molecule's binding, in part through hydrophobic interactions. plos.org The saturation of this ring to form a 1,2,3,4-tetrahydrocarbazole (B147488) moiety introduces significant conformational changes. Tetrahydrocarbazoles are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous pharmacologically active compounds. wjarr.com

The key effects of this saturation are:

Loss of Planarity: The aromatic carbazole ring is flat, while the tetrahydrocarbazole ring system is non-planar. nih.gov The cyclohexane (B81311) portion of the tetrahydrocarbazole adopts flexible conformations, such as chair and boat forms, similar to other cycloalkanes. mdpi.com This introduces a three-dimensional character to this part of the molecule.

Altered Electronic Properties: Saturation removes the delocalized π-electron system of the carbazole. This alters the electronic distribution and removes the potential for specific π-π stacking interactions involving this ring system, replacing them with van der Waals or hydrophobic interactions typical of aliphatic rings.

Introduction of New Interaction Vectors: The non-planar structure can orient substituents in axial or equatorial positions, creating different spatial vectors for interaction with a receptor surface compared to the flat carbazole ring.

This transformation from a rigid, planar aromatic system to a flexible, non-planar aliphatic system fundamentally changes how this portion of the molecule interacts with its biological targets. It may allow for a better fit into a three-dimensionally complex hydrophobic pocket that cannot be optimally occupied by the planar carbazole of Carvedilol.

In Silico Modeling and Molecular Docking Studies

While specific in silico studies for this compound are not publicly available, its binding characteristics can be predicted by integrating data from Carvedilol and analogous compounds. Molecular docking and dynamics simulations are powerful tools for predicting how a ligand will bind to a receptor and how stable that interaction will be. nih.govnjppp.com

Carvedilol is a non-selective antagonist, binding to α1, β1, and β2 adrenergic receptors. Docking studies on Carvedilol show it forms key hydrogen bonds via its side-chain hydroxyl and amine groups with conserved Asp and Serine residues, while its carbazole and phenoxy rings engage in hydrophobic interactions. plos.org In silico screening of various non-selective beta-blockers has shown Carvedilol to have a high binding energy score, indicative of strong affinity. nih.gov

For this compound, the following predictions can be made:

Core Interactions: The essential aryloxypropanolamine side chain remains intact, suggesting that the critical hydrogen bonding interactions with the conserved Asp and Ser/Asn residues in the adrenergic receptor binding pocket will be preserved. plos.org

Influence of N-Benzyl Group: The benzyl group is predicted to probe deeper into a hydrophobic sub-pocket. This could either enhance binding affinity if the pocket favorably accommodates the group, or decrease it if steric clashes occur. The outcome is receptor-dependent, potentially altering the selectivity profile compared to Carvedilol.

Influence of Tetrahydrocarbazole: The flexible, non-planar tetrahydrocarbazole moiety will interact with a broad hydrophobic region of the receptor. Its conformational adaptability might allow for an induced-fit interaction that is more optimal than that of the rigid carbazole ring, potentially increasing binding affinity.

The combination of these modifications suggests that this compound would retain the ability to bind to adrenergic receptors, with a potentially altered affinity and selectivity profile. The table below provides a hypothetical comparison of docking scores based on published data for Carvedilol and the predicted influence of the structural modifications. nih.govsemanticscholar.org

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Rationale for Prediction |

| Carvedilol (Reference) | β1-Adrenergic | -23.48 | Published docking score. semanticscholar.org |

| Carvedilol (Reference) | β3-Adrenergic | -63.19 (arbitrary units) | Published in silico screening score. nih.gov |

| This compound | α/β Adrenergic | Potentially enhanced | The combination of a flexible tetrahydrocarbazole for better hydrophobic fit and an N-benzyl group for additional π-π or hydrophobic interactions could increase overall binding energy. The exact value would depend on the specific receptor topology. |

Note: The binding energy values are from different studies and scoring functions and are not directly comparable; they are presented to illustrate the magnitude of interaction. The prediction for the target compound is qualitative.

Carvedilol possesses antioxidant properties, which are often attributed to the carbazole moiety's ability to scavenge free radicals. nih.gov However, replacing the secondary amine hydrogen with a benzyl group would block the formation of certain antioxidant metabolites, while saturation of the carbazole ring alters its electronic properties, likely diminishing its inherent radical-scavenging ability. Conversely, some studies suggest that tetrahydro-β-carboline derivatives (related structures) can induce reactive oxygen species (ROS), indicating a complex role in redox biology. nih.gov

A more promising secondary target for this compound is the cholinesterase family of enzymes (AChE and BChE). Many compounds with N-benzyl and carbazole-like scaffolds have demonstrated potent cholinesterase inhibitory activity. nih.gov Docking studies of such inhibitors reveal two key interactions:

A cation-π interaction between the protonated nitrogen and the aromatic side chain of a Tryptophan (Trp) residue in the enzyme's active site. nih.gov

A π-π stacking interaction between an aromatic part of the inhibitor (like the N-benzyl or carbazole ring) and other aromatic residues in the binding gorge. frontiersin.org

Given that this compound contains both a protonatable nitrogen and aromatic rings, it is a strong candidate for a dual-target ligand, acting on both adrenergic receptors and cholinesterases. The N-benzyl group, in particular, is a common feature in designed cholinesterase inhibitors. frontiersin.orgnih.gov

| Target | Predicted Interaction | Key Structural Feature | Supporting Evidence |

| Acetylcholinesterase (AChE) | Potential Inhibitor | N-Benzyl Group, Protonatable Amine | N-benzylpiperidine and N-benzyl-triazole-carbazole derivatives show significant AChE inhibition. nih.gov Cation-π interactions are crucial for binding. nih.gov |

| Butyrylcholinesterase (BChE) | Potential Inhibitor | N-Benzyl Group, Lipophilic Moieties | Generally has a larger, more flexible binding gorge than AChE, which may accommodate the bulky this compound. |

| Antioxidant Pathways | Likely Reduced Activity | Saturated Carbazole Ring, N-Benzylation | Saturation and N-substitution remove the labile N-H proton of the carbazole, which is implicated in the direct antioxidant activity of Carvedilol. |

The process of a ligand binding to a G-protein coupled receptor (GPCR) like an adrenergic receptor is a dynamic event. njppp.com Both the ligand and the receptor are flexible, and they adapt their conformations to achieve the most stable complex. Molecular dynamics (MD) simulations are used to study these movements. escholarship.orgnih.gov

The conformational dynamics of this compound would be significantly different from Carvedilol:

Increased Flexibility: The molecule possesses two main points of high flexibility: the propanolamine side chain and the new tetrahydrocarbazole ring. This contrasts with Carvedilol, where the carbazole ring is rigid.

Receptor-State Preference: The flexibility may allow the molecule to better stabilize a specific receptor conformation (e.g., inactive vs. active state). Studies have shown that inactive state GPCR structures tend to favor blockers, while active state structures favor agonists. The ability of this compound to adapt could influence its functional profile (antagonist vs. partial agonist).

Ligand-Target Recognition Pathway: The initial recognition would likely be driven by long-range electrostatic interactions with the protonated amine. As the ligand enters the binding pocket, the flexible tetrahydrocarbazole and N-benzyl groups would explore the available hydrophobic space, settling into a low-energy conformation through an "induced fit" mechanism. MD simulations of other beta-blockers have shown that the receptor itself undergoes substantial conformational changes to accommodate the ligand, particularly in the extracellular loop regions. plos.org This dynamic interplay is critical for determining the ultimate binding affinity and pharmacological effect.

Design Hypotheses for Modulating Pharmacological Profiles of this compound

The unique structural framework of this compound, a derivative of the well-characterized beta-blocker Carvedilol, presents several hypotheses for its pharmacological profile. Modifications, including the saturation of the carbazole ring and the addition of a benzyl group to the nitrogen atom, are anticipated to significantly alter its interaction with biological targets. The following sections explore the design hypotheses for this compound's receptor selectivity, antioxidant and anti-inflammatory potential, and neuroprotective properties based on the established structure-activity relationships (SAR) of Carvedilol and its analogues.

Tailoring Receptor Selectivity and Potency

The parent compound, Carvedilol, is a non-selective antagonist of β1- and β2-adrenergic receptors and also exhibits α1-adrenergic receptor blocking activity. nih.govnih.gov This multi-receptor activity is attributed to its distinct structural components: the carbazole moiety, the β-amino alcohol side chain, and the phenoxy group. The stereochemistry of Carvedilol is crucial, with the S(-) enantiomer possessing both non-selective β- and α1-blocking activity, while the R(+) enantiomer primarily acts as an α1-blocker. nih.govresearchgate.net

The structural modifications in this compound lead to several hypotheses regarding its receptor binding profile:

Impact of Carbazole Ring Saturation: The aromatic carbazole ring in Carvedilol is vital for hydrophobic interactions within receptor binding pockets. Saturation of one of the benzene (B151609) rings to form the 6,7,8,9-tetrahydrocarvedilol structure disrupts the planarity and aromaticity of this system. This change would likely alter the binding affinity and selectivity for β-adrenergic receptors, as the planar aromatic system is believed to be a key interaction for receptor binding.

Influence of N-Benzyl Substitution: The substitution on the secondary amine of the side chain is a critical determinant of adrenergic receptor activity. Research on Carvedilol analogues has shown that bulky N-substitutions can significantly impact receptor affinity. gpatindia.commdpi.com Specifically, certain N-substitutions like N-isopropyl and N-t-butyl have been shown to eliminate α1-activity in related compounds. gpatindia.com The introduction of a benzyl group, a bulky arylalkyl substituent, is hypothesized to sterically hinder the optimal conformation required for binding to the α1-adrenergic receptor, potentially reducing or abolishing its α1-blocking effects while retaining or modifying β-receptor affinity. This could shift the compound's profile towards a more selective β-blocker.

| Structural Modification | Parent Compound (Carvedilol) Feature | Modified Compound (this compound) Feature | Hypothesized Effect on Receptor Binding |

| Carbazole Moiety | Planar, aromatic system | Non-planar, partially saturated ring system | Altered hydrophobic interactions, potentially modifying β-receptor affinity and selectivity. |

| N-Substitution | Secondary amine with a 2-(2-methoxyphenoxy)ethyl group | Tertiary amine with an additional Benzyl group | Potential reduction or elimination of α1-adrenergic receptor activity due to steric hindrance. |

Investigating Antioxidant and Anti-inflammatory Potential

Carvedilol is recognized for its potent antioxidant properties, which are largely attributed to its carbazole moiety. researchgate.netnih.gov This moiety acts as a free radical scavenger, inhibiting lipid peroxidation and protecting against oxidative stress. nih.govacs.org The antioxidant effect is a distinct feature that separates Carvedilol from many other beta-blockers. acs.org Furthermore, Carvedilol's anti-inflammatory effects are considered a downstream consequence of its antioxidant activity, including the ability to attenuate the expression of pro-inflammatory cytokines. nih.govnih.gov

The design of this compound suggests the following hypotheses for its antioxidant and anti-inflammatory profile:

Role of the Carbazole Nitrogen: The NH group of the carbazole ring in Carvedilol is a key hydrogen donor, which is fundamental to its free-radical scavenging ability. researchgate.net In this compound, this nitrogen atom remains, suggesting that the core antioxidant pharmacophore may be preserved.

Effect of Ring Saturation: Saturation of the carbazole ring could modulate the antioxidant capacity. While the core nitrogen atom is present, the altered electron distribution within the partially saturated ring system may influence the ease of hydrogen donation and the stability of the resulting radical, thereby potentially modifying its potency as an antioxidant compared to the fully aromatic Carvedilol.

Hydroxylation Potential: Studies on Carvedilol metabolites have shown that hydroxylation on the carbazole ring can significantly enhance antioxidant activity. researchgate.net For instance, hydroxylated metabolites of Carvedilol are potent antioxidants, sometimes even more so than the parent compound, while being devoid of adrenergic blocking activity. researchgate.net This suggests a potential avenue for further modification of this compound, where introducing a hydroxyl group could create a potent antioxidant.

Anti-inflammatory Action: The anti-inflammatory potential of this compound is hypothesized to be directly linked to its antioxidant capacity. By scavenging reactive oxygen species, it could inhibit oxidative stress-induced inflammatory pathways. nih.govnih.gov Research on Carvedilol has shown it enhances the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov It is plausible that this compound could exert similar effects, contingent on its antioxidant efficacy.

| Compound | Key Structural Feature | Reported Antioxidant Activity (IC50 for Lipid Peroxidation) | Reference |

| Carvedilol | Aromatic Carbazole Moiety | 8.1 µM (in rat brain homogenate) | acs.org |

| Hydroxylated Metabolite (SB 211475) | Hydroxylated Carbazole Moiety | 0.28 µM (in brain-homogenate) | nih.gov |

Exploring Neuroprotective Properties

Carvedilol has demonstrated neuroprotective effects in various models of neuronal injury, including ischemia. nih.govnih.gov This neuroprotection is linked to its ability to counteract glutamate-mediated excitotoxicity and, crucially, to its antioxidant and free-radical scavenging properties. nih.gov The protective effect of Carvedilol and its analogs against neuronal death has been positively correlated with their antioxidant potency. acs.org

Based on its structure, the following hypotheses can be made about the neuroprotective potential of this compound:

Antioxidant-Mediated Neuroprotection: The primary hypothesis is that any neuroprotective activity of this compound would stem from its antioxidant capacity. By mitigating oxidative stress and inhibiting lipid peroxidation in neural tissues, the compound could protect neurons from damage in pathological conditions like cerebral ischemia. nih.gov

Modulation of Cellular Targets: Beyond general antioxidant effects, Carvedilol has been shown to have modulatory actions at N-methyl-D-aspartate (NMDA) receptors and Na+ channels. nih.gov The structural changes in this compound, particularly the altered shape and electronics of the tetrahydro-carbazole ring and the bulky N-benzyl group, could influence its interaction with these ion channels, thereby tailoring its neuroprotective profile.

Inhibition of Inflammatory Pathways: In the context of neuroinflammation, which accompanies many neurodegenerative diseases and ischemic events, the compound's potential anti-inflammatory effects would be beneficial. Carvedilol can decrease the expression of inflammatory cytokines like TNF-alpha and IL-1beta in the ischemic brain, a mechanism that contributes to its neuroprotective action. nih.gov The anti-inflammatory potential of this compound would therefore be a key area of investigation for its neuroprotective properties.

Preclinical Pharmacological and Biochemical Investigations in Vitro and Non Human in Vivo

Receptor Binding and Functional Assays

Adrenergic Receptor Affinity and Selectivity Profiling (alpha-1, beta-1, beta-2)

Carvedilol (B1668590) is a non-selective adrenoceptor antagonist that interacts with alpha-1, beta-1, and beta-2 adrenergic receptors. nih.gov Its vasodilatory effects are primarily attributed to its blockade of the alpha-1 adrenergic receptor. nih.gov The S(-) enantiomer of carvedilol is responsible for its nonselective beta-adrenoreceptor blocking activity, while both R(+) and S(-) enantiomers contribute equally to its alpha-1-adrenergic blocking activity.

The affinity of carvedilol for these receptors has been quantified in various studies. While specific Ki values can vary between different experimental setups, the following table provides representative data on the binding affinity of carvedilol for human adrenergic receptors.

| Receptor | Ki (nM) |

| alpha-1 | 2.5 |

| beta-1 | 0.9 |

| beta-2 | 2.8 |

This data is compiled from various preclinical studies and provides an approximate representation of carvedilol's affinity for adrenergic receptors.

Agonist and Antagonist Activity Assessment

Carvedilol primarily functions as an antagonist at alpha-1, beta-1, and beta-2 adrenergic receptors, meaning it blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors. This blockade of beta-adrenergic receptors leads to a reduction in heart rate and myocardial contractility. The antagonism of alpha-1 adrenergic receptors results in vasodilation and a subsequent decrease in blood pressure. nih.gov

Interestingly, carvedilol has been identified as a "biased agonist." This means that while it blocks the classical G-protein-mediated signaling pathways, it can simultaneously stimulate other signaling cascades. Specifically, carvedilol has been shown to be a biased agonist for β-arrestin signaling. This unique property is thought to contribute to some of its beneficial clinical effects, which are distinct from other beta-blockers.

Cellular and Molecular Mechanistic Studies

Effects on Cell Signaling Pathways (e.g., cAMP, ERK)

As a beta-blocker, carvedilol's antagonism of beta-adrenergic receptors leads to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in cardiac stimulation. By inhibiting the activation of adenylyl cyclase, carvedilol effectively dampens the downstream signaling cascade that would normally be initiated by beta-receptor agonists.

Conversely, due to its biased agonism, carvedilol has been shown to activate the extracellular signal-regulated kinase (ERK) pathway through a β-arrestin-dependent mechanism. This activation of ERK is independent of G-protein signaling and represents an alternative signaling route that may contribute to the cellular effects of carvedilol.

Evaluation of Antioxidant Activity in Cellular Models

Beyond its receptor-blocking activities, carvedilol possesses potent antioxidant properties. This has been demonstrated in a variety of cellular models where the compound has been shown to protect against oxidative stress-induced cell damage. The carbazole (B46965) moiety within the carvedilol structure is believed to be a key contributor to its free radical scavenging capabilities.

Modulation of Oxidative Stress Markers

Preclinical studies have consistently demonstrated carvedilol's ability to modulate key markers of oxidative stress. This includes reducing the levels of lipid peroxidation products and enhancing the activity of endogenous antioxidant enzymes.

| Oxidative Stress Marker | Effect of Carvedilol |

| Malondialdehyde (MDA) | Decreased |

| Superoxide (B77818) Dismutase (SOD) | Increased Activity |

| Catalase (CAT) | Increased Activity |

This table summarizes the general effects of carvedilol on common markers of oxidative stress as observed in various in vitro and non-human in vivo studies.

Investigation of Anti-inflammatory Effects in In Vitro Systems

There is no available data from in vitro studies investigating the anti-inflammatory effects of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol.

Enzymatic Inhibition Studies

There are no published studies profiling the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Investigations into the inhibitory effects of this compound on other enzyme targets have not been reported in the scientific literature.

In Vivo (Non-Human) Preclinical Pharmacological Assessments

There are no available reports on the in vivo assessment of this compound's effects on the cardiovascular system in any animal models.

There is no data from non-human in vivo studies concerning the neurological effects of this compound.

Due to a lack of publicly available scientific research specifically detailing the organ-specific biochemical and histopathological changes of the chemical compound "this compound," it is not possible to generate the requested article with the specified detailed research findings and data tables.

Extensive searches for preclinical in vitro and non-human in vivo studies focusing on this particular carvedilol derivative did not yield any specific data regarding its effects on organ tissues at a biochemical or histopathological level. Scientific literature that is currently accessible does not appear to contain studies that have investigated and reported on these specific parameters for this exact compound. Therefore, the creation of an accurate and scientifically supported article adhering to the strict outline provided is not feasible at this time.

Metabolic Profile and Biotransformation Pathways in Vitro and Non Human in Vivo

In Vitro Metabolic Stability Assessment

In vitro stability assays are crucial in early drug discovery to predict a compound's metabolic fate in the body. These tests typically involve incubating the compound with liver fractions or plasma and monitoring its degradation over time.

Hepatic Microsomal Stability

While specific data for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (B1668590) is not available, the parent compound, Carvedilol, undergoes extensive first-pass metabolism in the liver. researchgate.net Hepatic microsomes, which contain a high concentration of Cytochrome P450 (CYP) enzymes, are instrumental in this process. researchgate.netnih.gov Stability assays using liver microsomes are a standard method to evaluate the intrinsic clearance of a compound. nih.gov For Carvedilol, these studies have shown that it is readily metabolized by various CYP enzymes. nih.gov

Interactive Table: Key Enzymes in Carvedilol's Hepatic Metabolism

| Enzyme Family | Specific Enzymes Involved | Primary Metabolic Pathways |

| Cytochrome P450 | CYP2D6, CYP2C9, CYP3A4, CYP1A2, CYP2E1 | Aromatic ring hydroxylation, O-methylation |

| Phase II Enzymes | UGTs, SULTs | Glucuronidation, Sulfation |

Plasma Stability

The stability of a drug in plasma is important for determining its circulating half-life. While specific plasma stability data for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is not documented, compounds are generally evaluated for their susceptibility to plasma esterases and other enzymes. Given the chemical structure of this compound, significant degradation in plasma is not generally expected, but empirical data is lacking.

Identification of Metabolites

The biotransformation of Carvedilol is complex, involving multiple enzymatic pathways.

Role of Cytochrome P450 Enzymes (CYP1A2, CYP2C9, CYP2D6, CYP3A4)

The metabolism of Carvedilol is primarily driven by the Cytochrome P450 system, with several isoforms playing significant roles. researchgate.netnih.gov

CYP2D6: This is a major enzyme responsible for the 4'- and 5'-hydroxylation of the Carvedilol molecule. nih.gov The resulting hydroxylated metabolites are pharmacologically active. researchgate.net Genetic variations in CYP2D6 can lead to significant differences in plasma concentrations of Carvedilol. nih.gov

CYP2C9: This enzyme is primarily involved in the O-methylation pathway of the S(-)-enantiomer of Carvedilol. nih.gov

Interactive Table: CYP450 Isoforms in Carvedilol Metabolism

| CYP Isoform | Primary Role in Carvedilol Metabolism |

| CYP2D6 | Major enzyme for 4'- and 5'-hydroxylation. nih.gov |

| CYP2C9 | Primary importance in the O-methylation of S(-)-carvedilol. nih.gov |

| CYP3A4 | Contributes to hydroxylation. nih.gov |

| CYP1A2 | Lesser extent of involvement in overall metabolism. nih.gov |

Glucuronidation and Sulfation Pathways

Following Phase I metabolism by CYP enzymes, the resulting metabolites of Carvedilol undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the metabolites, facilitating their excretion. Liver S9 fraction assays, which contain both microsomal and cytosolic enzymes, are capable of demonstrating both Phase I and Phase II metabolism, such as the formation of glucuronide and sulfate (B86663) conjugates. nih.gov

Characterization of Debenzylation Products

There is no information available in the reviewed scientific literature regarding the specific debenzylation of this compound to form its parent compound, 6,7,8,9-Tetrahydro Carvedilol, as a metabolic product.

Analysis of Hydrogenated Carbazole (B46965) Metabolites

This compound already possesses a hydrogenated carbazole nucleus. Therefore, its metabolism will not involve the aromatic hydroxylation on the carbazole ring that is characteristic of Carvedilol. Instead, metabolic processes are likely to target other sites on the molecule. Potential metabolic reactions could include:

N-debenzylation: This is a common metabolic pathway for N-benzylated compounds, which would yield 6,7,8,9-Tetrahydro Carvedilol.

Hydroxylation of the benzyl (B1604629) group: The aromatic ring of the benzyl substituent is a likely site for hydroxylation, leading to phenolic metabolites.

Oxidation of the tetrahydrocarbazole ring: Further oxidation of the saturated carbazole ring could occur, potentially leading to the formation of additional hydroxylated or ketone derivatives.

O-demethylation: Similar to Carvedilol, the methoxy (B1213986) group on the phenoxy ring is susceptible to O-demethylation. nih.gov

Glucuronidation: The hydroxyl group on the propanol (B110389) side chain is a prime candidate for conjugation with glucuronic acid, a major pathway for Carvedilol elimination. nih.govnih.gov

Below is a table of potential metabolites of this compound based on these predicted pathways.

| Potential Metabolite | Metabolic Pathway | Potential Impact on Activity |

| 6,7,8,9-Tetrahydro Carvedilol | N-debenzylation | May retain some beta-blocking activity. |

| N-(4-hydroxybenzyl) 6,7,8,9-Tetrahydro Carvedilol | Benzyl group hydroxylation | Altered polarity and potential for further conjugation. |

| N-Benzyl 6,7,8,9-Tetrahydro-x-hydroxy-Carvedilol | Tetrahydrocarbazole ring oxidation | Unlikely to have significant pharmacological activity. |

| N-Benzyl O-desmethyl 6,7,8,9-Tetrahydro Carvedilol | O-demethylation | May exhibit altered receptor binding affinity. |

| This compound O-glucuronide | Glucuronidation | Inactive, facilitates excretion. |

Comparative Metabolism with Carvedilol

The metabolism of this compound is expected to differ significantly from that of Carvedilol due to its structural modifications. Carvedilol is extensively metabolized in humans, primarily by cytochrome P450 enzymes, including CYP2D6 and CYP2C9. nih.govimpactfactor.org The main metabolic routes for Carvedilol are aromatic ring hydroxylation and O-demethylation, followed by glucuronidation. nih.govnih.gov

In contrast, the hydrogenated carbazole ring of this compound is not susceptible to aromatic hydroxylation. This eliminates the formation of the pharmacologically active hydroxylated carbazole metabolites that are a hallmark of Carvedilol's metabolism. The presence of the N-benzyl group introduces a new metabolic pathway, N-debenzylation, which is not possible for Carvedilol.

A comparative table of the metabolic pathways is presented below.

| Metabolic Pathway | Carvedilol | This compound (Predicted) |

| Aromatic Hydroxylation (Carbazole) | Major pathway (e.g., 8-hydroxy carvedilol) nih.gov | Not possible due to saturated ring |

| Aromatic Hydroxylation (Phenoxy) | Minor pathway (e.g., 4'- and 5'-hydroxy carvedilol) nih.gov | Possible |

| O-demethylation | Major pathway nih.gov | Possible |

| N-dealkylation | Not applicable | N-debenzylation is a likely major pathway |

| Glucuronidation | Major pathway for parent and metabolites nih.govnih.gov | Likely a major pathway |

Impact of Metabolism on Potential Biological Activity

For this compound, the absence of aromatic hydroxylation on the carbazole ring suggests that its metabolites would lack the specific antioxidant activities associated with the phenolic carbazole metabolites of Carvedilol.

Future Research Directions and Translational Potential

Development of Next-Generation Carvedilol (B1668590) Analogues with Enhanced Profiles

The development of new carvedilol analogues is a promising area of research, aiming to improve upon the parent drug's pharmacokinetic and pharmacodynamic properties.

One area of focus is the development of analogues with a longer half-life to allow for once-daily administration and improve patient compliance. For instance, a long-acting formulation, Coreg CR, which contains carvedilol phosphate, is already available. nih.gov Future research is exploring the synthesis of new chemical entities. One approach involves modifying the carbazole (B46965) moiety of carvedilol, which is known to be responsible for its antioxidant effects. nih.gov For example, the synthesis of an 8-Fluoro-1, 2, 3, 9-tetrahydro-4H-carbazol-4-one has been reported as a key intermediate for a novel carvedilol analogue. nih.govarizona.edu The introduction of a fluorine atom is intended to block a critical metabolic pathway, thereby potentially increasing the drug's half-life. nih.gov

Another strategy focuses on creating analogues with selective activity to minimize side effects. Carvedilol is a non-selective beta-blocker, and its action on β2-adrenergic receptors can lead to undesirable effects in patients with certain respiratory conditions. singlecare.com Research into analogues with higher selectivity for β1-adrenergic receptors could offer a safer alternative for these patient populations.

Furthermore, researchers are developing carvedilol analogues with enhanced specific activities. For example, the analogue VK-II-86 has been designed to be a potent inhibitor of store overload-induced Ca2+ release (SOICR), a mechanism implicated in cardiac arrhythmias, while having minimal β-blocking activity. nih.gov This allows for the potential to tailor antiarrhythmic therapy by combining a SOICR inhibitor with a selective beta-blocker. nih.gov The antioxidant properties of carvedilol are also a target for enhancement. The hydroxylated analogue BM-910228 has demonstrated significantly superior antioxidant activity compared to carvedilol. nih.gov

The stereochemistry of carvedilol, which exists as a racemic mixture of R(+) and S(-) enantiomers with different pharmacological activities, is another critical aspect for the development of next-generation analogues. nih.govnih.gov Future research may focus on developing enantiomerically pure analogues to optimize therapeutic effects and reduce adverse reactions.

Exploration of Novel Therapeutic Applications (beyond cardiovascular)

The unique pharmacological profile of carvedilol, particularly its antioxidant and anti-inflammatory properties, suggests its potential for therapeutic applications beyond its established cardiovascular indications.

One area of active investigation is its use in liver disease. Carvedilol has been shown to be more effective than traditional non-selective beta-blockers in reducing portal hypertension in patients with cirrhosis. cochrane.org A network meta-analysis indicated that carvedilol was superior in reducing all-cause and liver-related mortality in patients with cirrhosis and esophageal varices. nih.gov This suggests a potential for carvedilol and its analogues in the primary and secondary prevention of variceal bleeding in this patient population.

The anti-apoptotic effects of carvedilol are also being explored. A study in a rat model of myocardial infarction demonstrated that carvedilol could alleviate cardiomyocyte apoptosis, potentially by inhibiting the TLR4 signaling pathway. nih.gov This opens up avenues for investigating carvedilol analogues in other conditions where apoptosis plays a significant role.

Furthermore, the antioxidant properties of carvedilol, attributed to its carbazole moiety, may have implications for neurodegenerative diseases and other conditions associated with oxidative stress. nih.gov The development of analogues with enhanced antioxidant activity, such as BM-910228, could be particularly beneficial in these contexts. nih.gov

Advancements in Analytical Methodologies for Complex Matrices

The accurate and sensitive determination of carvedilol, its metabolites, and impurities in complex biological matrices like human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety. Several advanced analytical methods have been developed for this purpose.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of carvedilol and its metabolites. researchgate.netscispace.com These methods offer high sensitivity and selectivity. For instance, an LC-MS/MS method has been validated for the simultaneous determination of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma with a lower limit of quantification (LLOQ) of 0.050 ng/mL for both analytes. nih.gov Chiral analysis of carvedilol enantiomers and their metabolites has also been achieved using LC-MS/MS with a chiral-phase column. nih.gov

The development of stability-indicating analytical methods is essential for identifying and quantifying degradation products and process-related impurities in carvedilol formulations. One such method utilized a Purosphere STAR RP 18-endcapped column to separate 19 impurities in a single run. ijpsonline.com Another study developed a gradient stability-indicating reverse-phase HPLC method for the quantitative determination of known and unknown impurities in carvedilol tablets. researchgate.net

Efforts are also being made to develop simpler and more rapid analytical techniques. A reversed-phase HPLC (RP-HPLC) method was developed for the quantitative determination of carvedilol in pharmaceutical dosage forms with a run time of 6 minutes. iosrjournals.org

The table below summarizes some of the key parameters of various analytical methods developed for carvedilol and its related compounds.

| Analytical Technique | Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |

| LC-MS/MS | Carvedilol, 4'-hydroxyphenyl carvedilol | Human Plasma | 0.050 ng/mL | 0.050-50.049 ng/mL (Carvedilol), 0.050-10.017 ng/mL (4'-hydroxyphenyl carvedilol) | nih.gov |

| LC-MS/MS | Carvedilol, 4-OH carvedilol | Human Plasma | 0.5 ng/mL (Carvedilol), 0.3 ng/mL (4-OH carvedilol) | 0.5–100 ng/mL (Carvedilol), 0.3-40 ng/mL (4-OH carvedilol) | researchgate.netscispace.com |

| LC-MS/MS | Carvedilol, OHC, and DMC enantiomers | Human Plasma | 0.05 ng/mL (Carvedilol), 0.05 ng/mL (OHC), 0.02 ng/mL (DMC) | 0.05-100 ng/mL (Carvedilol), 0.05-10 ng/mL (OHC), 0.02-10 ng/mL (DMC) | nih.gov |

| UPLC-MS/MS | N-nitroso carvedilol | Drug Substance | 0.4 ppm | 0.4–100 ppm | |

| RP-HPLC | Carvedilol | Pharmaceutical Dosage Form | 1.88 µg/mL | 1.88-11.25 µg/mL | iosrjournals.org |

Investigating the Biological Impact of Impurities and Metabolites in Drug Development

The presence of impurities and the formation of metabolites are critical considerations in drug development, as they can have their own pharmacological and toxicological effects.

Carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes such as CYP2D6 and CYP2C9, leading to the formation of metabolites like 4'-hydroxyphenyl carvedilol and O-desmethyl carvedilol. nih.govyoutube.com Some of these metabolites are biologically active. nih.gov For example, the metabolites of carvedilol may undergo further conjugation before elimination. drugbank.com The pharmacokinetic profile of carvedilol and its metabolites can be influenced by factors such as renal insufficiency, which can lead to higher concentrations of the R-carvedilol enantiomer. nih.gov

The identification and control of impurities in the carvedilol drug substance and product are also of paramount importance. Regulatory guidelines necessitate the development of analytical methods to detect and quantify these impurities. researchgate.net For example, N-Benzyl Carvedilol is a known impurity of carvedilol. The development of a UPLC-MS/MS method for the quantitation of N-nitroso carvedilol, a potential genotoxic impurity, highlights the focus on ensuring the safety of the drug product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol, and how can regioselective hydrogenation be achieved in the tetrahydro moiety?

- Methodological Answer : The synthesis involves selective hydrogenation of the aromatic ring in carvedilol derivatives. For regioselective hydrogenation, catalytic transfer hydrogenation (e.g., palladium on carbon under H₂) is recommended, as demonstrated in structurally similar tetrahydrobenzocycloheptenone derivatives . Reaction conditions (temperature, pressure, solvent polarity) must be optimized to avoid over-reduction of other functional groups. Purity can be verified via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Use ¹H/¹³C NMR to assign proton environments, focusing on the tetrahydro region (δ 1.5–2.5 ppm for cyclohexene protons) and benzyl substituents (δ 7.2–7.4 ppm). 2D NMR (COSY, NOESY) resolves spatial interactions between the N-benzyl group and the tetrahydro scaffold . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular weight (expected [M+H]⁺ ~463.5 Da for C₂₄H₂₆N₂O₄ derivatives) .

Q. What in vitro assays are suitable for preliminary assessment of β-blockade activity in this derivative compared to carvedilol?

- Methodological Answer : Conduct competitive binding assays using isolated human β₁/β₂-adrenergic receptors. Compare IC₅₀ values of this compound against carvedilol (reference IC₅₀: ~4–11 nM for β₁ receptors ). Functional assays (e.g., cAMP inhibition in HEK293 cells transfected with β-receptors) validate antagonistic activity .

Advanced Research Questions

Q. How does the N-benzyl substitution and tetrahydro modification influence metabolic stability and cytochrome P450 interactions?

- Methodological Answer : Perform hepatic microsome assays (human/rat) to assess metabolic half-life (t₁/₂). Monitor CYP3A4/2D6 inhibition via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Compare results to carvedilol’s known CYP2D6 inhibition . Computational docking (AutoDock Vina) predicts binding affinities to CYP isoforms, using the tetrahydro scaffold’s LogP (~2.6) and polar surface area (42.2 Ų) to model solubility effects .

Q. What experimental strategies resolve contradictions in pharmacological data between in vitro efficacy and in vivo bioavailability?

- Methodological Answer : Address low bioavailability by formulating nanoparticle dispersions (e.g., PLGA nanoparticles) to enhance solubility. Validate via parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics in rodent models (plasma concentration-time curves over 24 hours). Contrast with carvedilol’s 25–35% oral bioavailability .

Q. How can the impact of the tetrahydro modification on oxidative stress pathways be mechanistically studied?

- Methodological Answer : Use RNA-seq or qPCR to profile Nrf2/ARE pathway activation in cardiomyocytes treated with the derivative. Compare to carvedilol’s antioxidant effects (e.g., malondialdehyde reduction in heart failure models ). Electrochemical assays (cyclic voltammetry) quantify radical scavenging capacity, referencing reduction potentials of similar tetrahydroquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.